molecular formula C16H19NO2 B5308393 N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No. B5308393
M. Wt: 257.33 g/mol
InChI Key: IPPHHDMVKVTNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide, also known as CP 47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.

Mechanism of Action

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide 47,497 exerts its effects by binding to and activating the CB1 receptor, which is primarily found in the central nervous system. This activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have effects on appetite, memory, and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide 47,497 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise control over the activation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation is the potential for off-target effects, as this compound 47,497 may also activate other receptors in addition to CB1.

Future Directions

There are several potential future directions for research involving N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide 47,497. One area of interest is the development of novel cannabinoid-based therapies for various diseases, including pain, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to fully understand the potential risks and benefits of cannabinoid-based therapies, as well as their long-term effects on human health.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide 47,497 involves several steps, including the reaction of cyclopentylmagnesium bromide with 6-methyl-3-bromobenzofuran, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been used to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-6-7-14-12(10-19-15(14)8-11)9-16(18)17-13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHHDMVKVTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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